(3S,4S)-3-Methoxypiperidin-4-ol hydrochloride
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Overview
Description
(3S,4S)-3-Methoxypiperidin-4-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methoxypiperidin-4-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method starts with the reduction of a 3,4-dihydroxy-piperidine derivative using a chiral catalyst to ensure the correct stereochemistry. The methoxy group is then introduced via a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methoxypiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydride for methoxylation.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
(3S,4S)-3-Methoxypiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methoxypiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- **(3S,4S)-3
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,4S)-3-methoxypiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
NHTJFQOATOKBRU-GEMLJDPKSA-N |
Isomeric SMILES |
CO[C@H]1CNCC[C@@H]1O.Cl |
Canonical SMILES |
COC1CNCCC1O.Cl |
Origin of Product |
United States |
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